molecular formula C25H30N2O4S B12200378 4-(2-Ethoxyphenyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine

4-(2-Ethoxyphenyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine

Cat. No.: B12200378
M. Wt: 454.6 g/mol
InChI Key: CGDGJDMLDOPLLA-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine core. The ethoxyphenyl and propoxynaphthyl sulfonyl groups are then introduced through various organic reactions, such as nucleophilic substitution and sulfonylation. Common reagents used in these reactions include ethyl bromide, propyl bromide, and sulfonyl chlorides. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the progress of the reactions and verify the final product’s composition.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of sulfonyl groups to thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Ethoxyphenyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine
  • 4-(2-Ethoxyphenyl)-1-[(4-methoxynaphthyl)sulfonyl]piperazine
  • 4-(2-Propoxyphenyl)-1-[(4-ethoxynaphthyl)sulfonyl]piperazine

Uniqueness

4-(2-Ethoxyphenyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine is unique due to its specific combination of ethoxyphenyl and propoxynaphthyl sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H30N2O4S

Molecular Weight

454.6 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine

InChI

InChI=1S/C25H30N2O4S/c1-3-19-31-23-13-14-25(21-10-6-5-9-20(21)23)32(28,29)27-17-15-26(16-18-27)22-11-7-8-12-24(22)30-4-2/h5-14H,3-4,15-19H2,1-2H3

InChI Key

CGDGJDMLDOPLLA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OCC

Origin of Product

United States

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